molecular formula C13H10FN3O3S2 B5092124 4-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide

4-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide

Cat. No. B5092124
M. Wt: 339.4 g/mol
InChI Key: XBMRTLGMFHZTRK-UHFFFAOYSA-N
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Description

4-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide, also known as Compound X, is a novel chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide X is not fully understood, but it is believed to act by inhibiting certain enzymes or proteins involved in various cellular processes. For example, this compound X has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound X has also been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound X are diverse and depend on the specific application and experimental conditions. In general, this compound X has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects. It has also been found to modulate the immune response and affect the metabolism of certain compounds.

Advantages and Limitations for Lab Experiments

4-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide X has several advantages for lab experiments, including its high potency, selectivity, and stability. It is also relatively easy to synthesize and purify, making it more accessible for scientific research. However, this compound X also has some limitations, such as its low solubility in aqueous solutions and potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments and interpreting results.

Future Directions

There are several future directions for research on 4-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide X, including the development of new derivatives with improved properties, the investigation of its potential as a drug target or lead compound, and the exploration of its mechanism of action in more detail. Other potential applications of this compound X include its use as a probe for studying enzyme activity and protein-protein interactions. Further research is needed to fully understand the potential of this compound X and its derivatives for various applications.
Conclusion:
In conclusion, this compound X is a novel chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to improve its yield and purity, making it more suitable for scientific research. This compound X has been studied extensively for its potential applications in medicinal chemistry, biochemistry, and pharmacology. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound X and its derivatives for various applications.

Synthesis Methods

The synthesis of 4-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide X involves several steps, including the reaction of 4-fluorobenzenesulfonyl chloride with 2-thiophenecarboxylic acid and triethylamine to form the intermediate compound. The intermediate compound is then subjected to cyclization with hydrazine hydrate and sodium ethoxide to form the final product, this compound X. The synthesis method of this compound X has been optimized to improve the yield and purity of the product, making it more suitable for scientific research.

Scientific Research Applications

4-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide X has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound X has been tested for its anti-inflammatory and anti-tumor properties. In biochemistry, this compound X has been used to study the mechanism of action of certain enzymes and proteins. In pharmacology, this compound X has been investigated for its potential as a drug target or lead compound for the development of new drugs.

properties

IUPAC Name

4-fluoro-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O3S2/c14-9-3-5-10(6-4-9)22(18,19)15-8-12-16-13(17-20-12)11-2-1-7-21-11/h1-7,15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMRTLGMFHZTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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